Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester
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Overview
Description
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . The compound is known for its selective action, targeting specific plant species while leaving others unaffected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-(2-butoxyethoxy)propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-(2-butoxyethoxy)propanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control studies.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It is absorbed by the plant through the roots and leaves, leading to uncontrolled cell division and growth. This results in the disruption of the plant’s vascular system, ultimately causing the plant to die. The molecular targets include auxin receptors and pathways involved in cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4-Dichlorophenoxybutyric acid: Another phenoxy herbicide with comparable properties.
2,4-Dichlorophenoxypropionic acid: Similar in structure and function to 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate.
Uniqueness
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs. Additionally, its selective action and lower toxicity to non-target species make it a preferred choice in various settings .
Properties
CAS No. |
1928-57-0 |
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Molecular Formula |
C17H24Cl2O5 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C17H24Cl2O5/c1-2-3-7-21-10-11-22-8-4-9-23-17(20)13-24-16-6-5-14(18)12-15(16)19/h5-6,12H,2-4,7-11,13H2,1H3 |
InChI Key |
RJKOZHSBYKYUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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